An In-Depth Technical Guide to 11-Epimisoprostol: Structure, Properties, and Analysis
An In-Depth Technical Guide to 11-Epimisoprostol: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Epimisoprostol, a stereoisomer of the synthetic prostaglandin E1 analogue Misoprostol, is a compound of significant interest in pharmaceutical research and development. Primarily known as "Misoprostol EP Impurity E," its presence can influence the therapeutic efficacy and safety profile of Misoprostol-containing drug products.[1][2] An in-depth understanding of its chemical structure, physicochemical properties, and biological activity is therefore paramount for drug development professionals and researchers in the field of prostanoids.
This technical guide provides a comprehensive overview of 11-Epimisoprostol, delving into its core chemical attributes, potential synthetic origins, analytical characterization, and known biological context.
Chemical Structure and Stereochemistry
11-Epimisoprostol is a diastereomer of Misoprostol, differing in the stereochemical configuration at the C-11 position of the cyclopentane ring. This subtle yet critical structural alteration can lead to significant differences in its three-dimensional shape and, consequently, its interaction with biological targets.
IUPAC Name: methyl 7-[(1R,2R,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate[2]
Molecular Formula: C₂₂H₃₈O₅[1][2][3]
Molecular Weight: 382.5 g/mol [2]
CAS Number: 58717-36-5[1][2][3]
Synonyms: 11-epi-Misoprostol, Misoprostol Impurity E [EP][1][2]
The core structure consists of a cyclopentanone ring bearing two side chains: an α-chain (a heptanoic acid methyl ester) and an ω-chain (a hydroxylated, methylated octenyl chain). The key stereochemical feature of 11-Epimisoprostol is the S-configuration of the hydroxyl group at the C-11 position, in contrast to the R-configuration in Misoprostol.
Caption: Generalized synthetic workflow for prostaglandins.
Analytical Characterization
The accurate detection and quantification of 11-Epimisoprostol are critical for the quality control of Misoprostol drug products. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC (RP-HPLC) method is essential for separating 11-Epimisoprostol from Misoprostol and other related impurities.
A Representative HPLC Method:
| Parameter | Condition |
| Column | Ascentis Express C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient mixture of Mobile Phase A (Acetonitrile:Water:Methanol, 28:69:3 v/v/v) and Mobile Phase B (Acetonitrile:Water:Methanol, 47:50:3 v/v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 200 nm |
This method was described for the separation of Misoprostol and its related substances. [4] Normal-Phase HPLC (NP-HPLC) for Diastereomer Separation:
For the specific separation of diastereomers like 11-Epimisoprostol from Misoprostol, normal-phase chromatography can be highly effective.
| Parameter | Condition |
| Column | XBridge bare silica (150 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase | 1-propanol:heptane:TFA (4:96:0.1%, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 205 nm |
This method is suitable for the separation of Misoprostol diastereoisomers. [4]
Spectroscopic Methods
Detailed spectroscopic data is essential for the unequivocal identification and structural confirmation of 11-Epimisoprostol. While complete spectral data is not readily available in the public domain, commercial suppliers of 11-Epimisoprostol reference standards typically provide this information upon purchase. [1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the connectivity and stereochemistry of the molecule. Specific chemical shifts and coupling constants for the protons and carbons around the C-11 chiral center would definitively distinguish it from Misoprostol.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that are characteristic of the molecule's structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present in the molecule, such as the hydroxyl, carbonyl (ketone and ester), and carbon-carbon double bonds.
Biological Activity and Mechanism of Action
As a stereoisomer of Misoprostol, 11-Epimisoprostol is presumed to exert its biological effects through interaction with prostaglandin E₂ (EP) receptors, which are G-protein coupled receptors. There are four subtypes of EP receptors: EP₁, EP₂, EP₃, and EP₄, each coupled to different intracellular signaling pathways.
Misoprostol itself is an agonist at EP₂, EP₃, and EP₄ receptors, which mediates its various physiological effects, including the inhibition of gastric acid secretion and the stimulation of uterine contractions. The stereochemistry of the hydroxyl groups on the cyclopentane ring is known to be a critical determinant of receptor binding affinity and agonist potency for prostaglandins.
The biological activity of 11-Epimisoprostol, specifically its binding affinity and functional activity at the different EP receptor subtypes, has not been extensively reported in the scientific literature. It is plausible that the altered stereochemistry at C-11 could lead to a different receptor binding profile and, consequently, a different pharmacological effect compared to Misoprostol. Further research is required to fully elucidate the specific biological activities of 11-Epimisoprostol.
Caption: Prostaglandin E receptor signaling pathways.
Experimental Protocols
Protocol for HPLC Analysis of Misoprostol and its Impurities
This protocol is a general guideline based on published methods for the analysis of Misoprostol and its related substances, including 11-Epimisoprostol.
Objective: To separate and quantify 11-Epimisoprostol from a sample containing Misoprostol.
Materials:
-
HPLC system with UV detector
-
Ascentis Express C18 column (150 mm × 4.6 mm, 5 µm) or equivalent
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Misoprostol reference standard
-
11-Epimisoprostol reference standard
-
Sample containing Misoprostol
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a mixture of Acetonitrile:Water:Methanol in the ratio of 28:69:3 (v/v/v).
-
Mobile Phase B: Prepare a mixture of Acetonitrile:Water:Methanol in the ratio of 47:50:3 (v/v/v).
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve Misoprostol and 11-Epimisoprostol reference standards in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.
-
-
Sample Preparation:
-
Dissolve the sample containing Misoprostol in a suitable solvent to a known concentration.
-
-
Chromatographic Conditions:
-
Set the column temperature to 35 °C.
-
Set the flow rate to 1.5 mL/min.
-
Set the UV detection wavelength to 200 nm.
-
Program a suitable gradient elution profile starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to achieve separation.
-
-
Analysis:
-
Inject the standard solutions to determine the retention times and response factors for Misoprostol and 11-Epimisoprostol.
-
Inject the sample solution.
-
Identify the peaks corresponding to Misoprostol and 11-Epimisoprostol based on their retention times.
-
Quantify the amount of 11-Epimisoprostol in the sample using the established response factor or a calibration curve.
-
Conclusion
11-Epimisoprostol represents a critical area of study for pharmaceutical scientists involved in the development and quality control of Misoprostol-based therapies. Its distinct stereochemistry necessitates a thorough understanding of its formation, analytical characterization, and potential biological impact. While publicly available data on its specific physicochemical and pharmacological properties are limited, the analytical methodologies for its separation and detection are well-established. Further research into the specific receptor interactions and biological consequences of the 11-epi configuration will provide a more complete picture of its role and significance as a Misoprostol impurity.
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